molecular formula C9H13N3O3 B153050 tert-Butyl (5-formyl-1H-imidazol-2-yl)carbamate CAS No. 917919-51-8

tert-Butyl (5-formyl-1H-imidazol-2-yl)carbamate

Cat. No.: B153050
CAS No.: 917919-51-8
M. Wt: 211.22 g/mol
InChI Key: GCKRKZGUXMRUEU-UHFFFAOYSA-N
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Description

tert-Butyl (5-formyl-1H-imidazol-2-yl)carbamate is a chemical compound with the molecular formula C9H13N3O3 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

The synthesis of tert-Butyl (5-formyl-1H-imidazol-2-yl)carbamate typically involves the reaction of an imidazole derivative with tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamate group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

tert-Butyl (5-formyl-1H-imidazol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts to facilitate the reactions. .

Scientific Research Applications

tert-Butyl (5-formyl-1H-imidazol-2-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the production of various chemical products, including polymers and specialty chemicals

Mechanism of Action

The mechanism of action of tert-Butyl (5-formyl-1H-imidazol-2-yl)carbamate involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl (5-formyl-1H-imidazol-2-yl)carbamate can be compared with other imidazole derivatives, such as:

Properties

IUPAC Name

tert-butyl N-(5-formyl-1H-imidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-9(2,3)15-8(14)12-7-10-4-6(5-13)11-7/h4-5H,1-3H3,(H2,10,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKRKZGUXMRUEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475643
Record name tert-Butyl (5-formyl-1H-imidazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917919-51-8
Record name tert-Butyl (5-formyl-1H-imidazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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